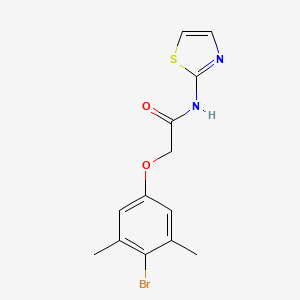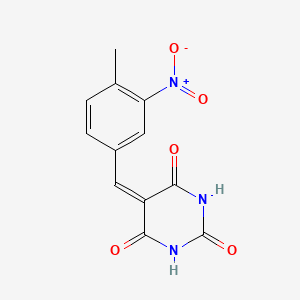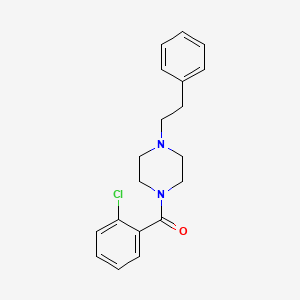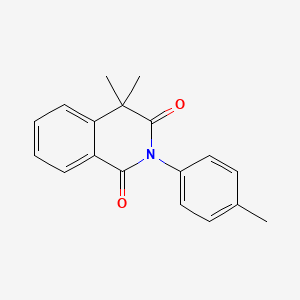![molecular formula C27H28Cl2N2O2 B4886291 2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol](/img/structure/B4886291.png)
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
Overview
Description
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, chloro, hydroxy, and benzimidazolyl groups, which contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol involves several key steps:
Preparation of 2,6-Ditert-butylphenol: This is achieved by alkylating phenol with isobutylene in the presence of sulfuric acid at elevated temperatures (around 70°C).
Diazotization of 5-chloro-2-nitroaniline: The 5-chloro-2-nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 2,6-Ditert-butylphenol in the presence of sodium hydroxide in methanol, maintaining the temperature at 0-5°C.
Reduction: The coupled product is reduced using zinc powder in ethanol at 40-45°C to form the desired benzimidazole derivative.
Purification: The crude product is purified by recrystallization from ethyl acetate[][1].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc powder in ethanol or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and benzimidazole derivatives.
Substitution: Various substituted phenols and benzimidazoles.
Scientific Research Applications
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a UV absorber in various materials.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and benzimidazole groups play a crucial role in binding to active sites, inhibiting enzyme activity, and modulating biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its UV-absorbing properties.
2,6-Ditert-butyl-4-methylphenol (BHT): Commonly used as an antioxidant in food and cosmetics.
2,6-Ditert-butyl-4-formylphenol: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its dual role as an antioxidant and enzyme inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2N2O2/c1-26(2,3)19-13-17(14-20(24(19)33)27(4,5)6)31-22-9-7-16(29)12-21(22)30-25(31)18-11-15(28)8-10-23(18)32/h7-14,32-33H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURYHGXOPFVCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4886215.png)
![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4886228.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4886233.png)

![4-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-biphenylamine](/img/structure/B4886250.png)
![(4Z)-1-(3,4-dimethylphenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B4886266.png)

![Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4886283.png)
![N~1~-(4-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4886287.png)
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B4886294.png)



![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B4886326.png)
